Non-Selective β₁/β₂ Antagonism Differentiates Esprolol from Cardioselective Beta-Blockers (e.g., Atenolol) in Functional Tissue Assays
In isolated guinea pig tissue preparations, esprolol (ACC-9369) exhibits a pA2 value of 8.0 in both atria (β₁-mediated) and trachea (β₂-mediated), confirming non-selective competitive antagonism. This contrasts sharply with the cardioselective β₁-antagonist atenolol, which in similar preparations yields pA2 values of approximately 7.0 in atria and approximately 6.5 in trachea, a ~3-fold β₁-selectivity [1]. Esprolol's equipotent blockade across β₁/β₂ receptors indicates a fundamentally distinct pharmacological profile [2].
| Evidence Dimension | pA2 value (functional antagonism potency) |
|---|---|
| Target Compound Data | pA2 = 8.0 (guinea pig atria); pA2 = 8.0 (guinea pig trachea) |
| Comparator Or Baseline | Atenolol: pA2 ~7.0 (atria); pA2 ~6.5 (trachea) |
| Quantified Difference | Esprolol: Atria/Trachea pA2 ratio = 1.0 (non-selective). Atenolol: Atria/Trachea pA2 ratio ≈ 3.2 (β₁-selective). |
| Conditions | Isoproterenol antagonism in isolated guinea pig right atria (rate) and tracheal spiral strips. |
Why This Matters
Researchers modeling non-selective beta-blockade or seeking to avoid confounding β₂-sparing effects must select esprolol over cardioselective agents.
- [1] O'Donnell SR, Wanstall JC. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria. Naunyn Schmiedebergs Arch Pharmacol. 1979;308(2):183-90. View Source
- [2] Shaffer JE, Vuong A, Gorczynski RJ, Matier WL. In vitro and in vivo evaluation of two ultrashort acting beta adrenoreceptor antagonists ACC-9129 and ACC-9369. Drug Dev Res. 1986;7(3):221-232. View Source
